![molecular formula C38H62Br2N4S4 B12082967 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane](/img/structure/B12082967.png)
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[73003,7]dodecane is a complex organic compound that features a unique structure with multiple heteroatoms and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiophene rings, bromination, and the construction of the dithia-tetrazatricyclo core. Common reagents used in these steps include bromine, thiophene derivatives, and various catalysts to facilitate the cyclization and functionalization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atoms can be reduced to hydrogen atoms.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the thiophene rings .
Wissenschaftliche Forschungsanwendungen
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors in field-effect transistors and photovoltaic cells.
Material Science: Investigated for its potential in creating novel materials with unique electronic properties.
Chemical Sensors: Explored for use in chemical sensors due to its ability to undergo specific reactions with target analytes.
Wirkmechanismus
The mechanism by which 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane exerts its effects is primarily through its electronic structure. The compound’s multiple heteroatoms and conjugated system allow it to participate in electron transfer processes, making it suitable for use in electronic devices. The molecular targets and pathways involved include interactions with other organic molecules and conductive materials, facilitating charge transport and separation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(2,5-bis(3-dodecylthiophen-2-yl)thieno[2,3-b]thiophene): Another thiophene-based compound used in organic electronics.
4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b4,5-b′]dithiophene: A similar compound with applications in photovoltaic materials.
Uniqueness
What sets 2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane apart is its unique combination of brominated thiophene rings and a dithia-tetrazatricyclo core. This structure provides distinct electronic properties that can be fine-tuned for specific applications in organic electronics and material science .
Eigenschaften
Molekularformel |
C38H62Br2N4S4 |
|---|---|
Molekulargewicht |
863.0 g/mol |
IUPAC-Name |
2,8-bis(5-bromo-4-dodecylthiophen-2-yl)-5,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodecane |
InChI |
InChI=1S/C38H62Br2N4S4/c1-3-5-7-9-11-13-15-17-19-21-23-27-25-29(45-37(27)39)31-33-35(43-47-41-33)32(36-34(31)42-48-44-36)30-26-28(38(40)46-30)24-22-20-18-16-14-12-10-8-6-4-2/h25-26,31-36,41-44H,3-24H2,1-2H3 |
InChI-Schlüssel |
LSTSOOONRDFQNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(SC(=C1)C2C3C(C(C4C2NSN4)C5=CC(=C(S5)Br)CCCCCCCCCCCC)NSN3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


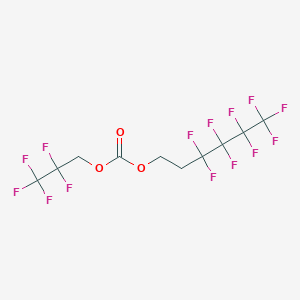


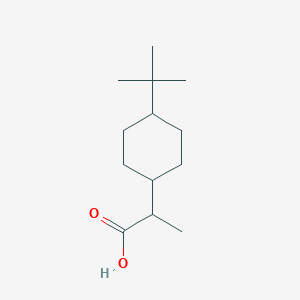
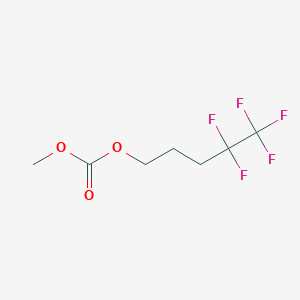
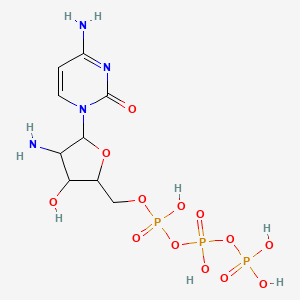

![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-4-[[3-[2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082929.png)
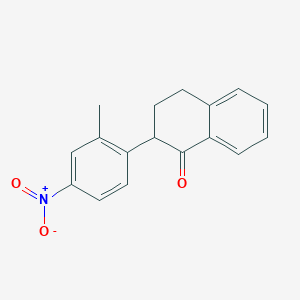
![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

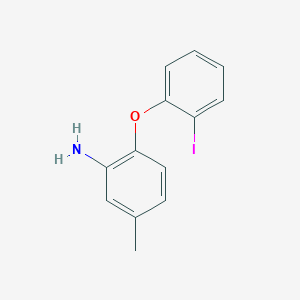
![5-[[2,6-Difluoro-4-(trans-4-propylcyclohexyl)phenyl]difluoromethoxy]-1,2,3-trifluorobenzene](/img/structure/B12082960.png)

